molecular formula C6H11Na2O9P B1489992 a-D-Mannose-1-phosphate sodium salt CAS No. 99749-54-9

a-D-Mannose-1-phosphate sodium salt

Cat. No.: B1489992
CAS No.: 99749-54-9
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-ATVZWOOISA-L
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Description

Systematic Nomenclature and Molecular Formula

α-D-Mannose-1-phosphate sodium salt is systematically named 1-O-phosphono-α-D-mannopyranose sodium salt hydrate or α-D-mannopyranosyl phosphate sodium salt hydrate . The molecular formula of the free acid (α-D-mannose-1-phosphate) is C₆H₁₃O₉P , while the sodium salt form incorporates sodium ions to neutralize the phosphate group’s negative charge. The exact stoichiometry varies depending on hydration, but the anhydrous sodium salt is represented as C₆H₁₁O₉PNa . Hydrated forms, such as the di-sodium salt hydrate, include additional water molecules, as indicated by commercial specifications.

Property Free Acid (C₆H₁₃O₉P) Sodium Salt (C₆H₁₁O₉PNa·xH₂O)
Molecular Weight (g/mol) 260.14 ~282.12 (anhydrous) + H₂O
CAS Registry Number 15978-07-1 99749-54-9
Optical Activity [α]²⁵/D 36–45° (c=1% w/v) Retains α-configuration

Note: Sodium content in commercial preparations ranges from 14.0–16.0% (anhydrous basis).

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of α-D-mannose-1-phosphate’s dipotassium salt hydrate (P2₁2₁2₁ space group) reveals two independent dianions adopting the 4C₁ chair conformation . Key features include:

  • Phosphate Orientation : One oxygen of the phosphate group is antiperiplanar to C-1 in one dianion, while the others adopt synclinal or anticlinal positions.
  • Hydrogen Bonding : Extensive networks involving hydroxyl groups and water molecules stabilize the lattice.
  • Cation Coordination : Potassium ions exhibit six- or sevenfold coordination with oxygen atoms from hydroxyl groups and water.

While the sodium salt’s crystal structure is not explicitly reported, analogous coordination patterns (e.g., six- or sevenfold Na⁺ coordination) are inferred from the dipotassium analog.

Comparative Structural Features of α- vs. β-Anomeric Forms

The α- and β-anomers of mannose-1-phosphate differ in the stereochemistry of the anomeric carbon (C-1) and phosphate orientation:

Property α-Anomer β-Anomer
Phosphate Position Axial (C-1 upward) Equatorial (C-1 downward)
Conformational Stability 4C₁ chair (lower steric strain) ¹C₄ chair (higher steric strain)
Enzymatic Recognition Preferred substrate for phosphomannomutase Rarely formed under physiological conditions

The α-anomer is kinetically favored due to reduced steric hindrance in the chair conformation. β-anomers may form under specific synthetic conditions (e.g., steric hindrance from C5-methyl groups).

Hydration States and Salt Form Stability

α-D-Mannose-1-phosphate sodium salt exists as a hydrate in commercial formulations, with water molecules stabilizing the ionic lattice. Key properties include:

Property Value Source
Hydration State Hydrate (exact stoichiometry unspecified)
Solubility in Water 50 mg/mL (clear, colorless solution)
Storage Conditions −20°C (to prevent degradation)
Thermal Stability Stable up to 55°C (short-term)

The sodium salt’s stability is attributed to:

  • Hydrogen-Bonded Networks : Water molecules bridge Na⁺ ions and phosphate oxygens, enhancing lattice rigidity.
  • pH Resistance : Stable in aqueous solutions across a broad pH range, though optimal activity occurs at pH 5.5.

Properties

CAS No.

99749-54-9

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1

InChI Key

DCOZWBXYGZXXRX-ATVZWOOISA-L

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa. These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.

Cellular Effects

Alphthis compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, Alphthis compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alphthis compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux.

Dosage Effects in Animal Models

The effects of Alphthis compound in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects.

Metabolic Pathways

Alphthis compound is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes.

Transport and Distribution

Within cells, Alphthis compound is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis.

Subcellular Localization

Alphthis compound is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications.

Biological Activity

α-D-Mannose-1-phosphate sodium salt (M1P) is a phosphorylated form of mannose, a sugar that plays a critical role in various biological processes. This compound is particularly significant in glycoprotein biosynthesis, cellular signaling, and metabolism. Recent studies have highlighted its potential therapeutic applications, especially in the context of glycoprotein-related disorders and cancer therapy.

  • Chemical Formula : C6_6H12_{12}NaO9_9P
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 99749-54-9

Glycoprotein Biosynthesis

M1P is essential for the synthesis of glycoproteins, which are crucial for numerous physiological functions. Research indicates that mammals utilize mannose transporters to facilitate the uptake of mannose from the bloodstream to organs such as the liver for glycoprotein synthesis . In cases of carbohydrate-deficient glycoprotein syndrome (CDGS), supplementation with mannose can correct underglycosylation issues in fibroblasts, demonstrating M1P's role in enhancing glycoprotein maturation .

Cellular Signaling and Metabolism

M1P has been shown to influence various metabolic pathways. It acts as a signaling molecule that can modulate cellular responses and metabolic activities. For instance, studies indicate that mannose derivatives can enhance insulin sensitivity and promote glucose uptake in muscle cells, suggesting a potential role in managing metabolic disorders .

Cancer Therapy

Recent investigations have explored the use of M1P in cancer treatment. Its ability to enhance the efficacy of chemotherapeutic agents has been noted, particularly when used in combination with other compounds to target tumor cells more effectively. For example, M1P can be incorporated into multifunctional nanoparticles designed for targeted drug delivery, improving therapeutic outcomes in cancer therapy .

Anti-Aging Effects

Mannose-6-phosphate complexes have been identified as potential anti-aging agents due to their ability to reorganize collagen networks and improve skin biomechanical properties. Clinical studies have shown significant improvements in skin elasticity and reduction of wrinkles following treatment with these complexes .

Case Studies and Data Tables

Study Findings
Panneerselvam & Freeze (1998)Demonstrated that M1P supplementation corrected underglycosylation in CDGS patients' fibroblasts .
Clinical Study (2021)Showed marked anti-aging effects with improved skin properties using mannose-6-phosphate complexes .
Cancer Research (2023)Investigated M1P's role in enhancing drug delivery systems for targeted cancer therapy .

Scientific Research Applications

Biological Applications

1. Glycosylation Studies

α-D-Mannose-1-phosphate sodium salt plays a crucial role in glycosylation processes, which are vital for the synthesis of glycoproteins and glycolipids. It serves as a precursor for mannose-containing oligosaccharides, which are essential for cellular recognition and signaling.

Case Study : In a study investigating the biosynthesis of glycoproteins, researchers utilized α-D-mannose-1-phosphate to enhance the yield of specific glycoforms in recombinant proteins. This application is particularly relevant in biopharmaceuticals where glycosylation can affect drug efficacy and stability.

2. Immunological Research

The compound has been used to explore its effects on immune responses. Its ability to influence the uptake of carbohydrate-coated liposomes by C-type lectin receptors has been documented.

Case Study : A study demonstrated that α-D-mannose-1-phosphate enhances the immune response by promoting dendritic cell maturation when used in conjunction with antigen delivery systems. This finding suggests potential applications in vaccine development.

Pharmaceutical Applications

1. Therapeutic Uses

α-D-Mannose-1-phosphate sodium salt has been investigated for its therapeutic potential in treating conditions such as urinary tract infections (UTIs). Its role in inhibiting bacterial adhesion to uroepithelial cells is particularly noteworthy.

Case Study : Clinical trials have shown that α-D-mannose can reduce the recurrence of UTIs by preventing Escherichia coli from adhering to the urinary tract lining, thereby facilitating easier clearance through urination.

2. Drug Formulation

The compound is also explored in drug formulation as a stabilizer or excipient due to its biocompatibility and low toxicity profile.

Application Area Details
GlycosylationPrecursor for oligosaccharides; enhances glycoprotein yields
ImmunologyModulates immune responses; enhances dendritic cell function
TherapeuticsReduces UTI recurrence; inhibits bacterial adhesion
Drug FormulationActs as a stabilizer/excipient; biocompatible

Comparison with Similar Compounds

α-D-Glucose-1-phosphate Sodium Salt Hydrate

  • Formula : C₆H₁₁Na₂O₉P·4H₂O (MW 376.2 g/mol) .
  • CAS : 150399-99-6.
  • Key Differences: Sugar Moiety: Glucose instead of mannose. Role: Central to glycogen metabolism (e.g., Cori ester in glycogen synthesis) rather than glycosylation . Solubility: ~10 mg/ml in PBS (pH 7.2), lower than M1P-Na due to hydration . Applications: Research on glycogen storage diseases and enzymatic assays for phosphorylases .

α-D-Galactose-1-phosphate Dipotassium Salt Hydrate

  • Formula : C₆H₁₁K₂O₉P (MW 336.32 g/mol) .
  • CAS : 71888-67-0.
  • Key Differences: Sugar Moiety: Galactose instead of mannose. Counterion: Dipotassium salt enhances solubility in potassium-rich buffers. Role: Studied in galactosemia and Leloir pathway disorders .

Positional Isomers: 1-Phosphate vs. 6-Phosphate Derivatives

D-Mannose-6-phosphate Disodium Salt

  • Formula : C₆H₁₁Na₂O₉P (MW 304.10 g/mol) .
  • CAS : 33068-18-5.
  • Key Differences: Phosphate Position: 6-carbon instead of 1-carbon. Role: Intermediate in the phosphomannomutase-catalyzed interconversion between mannose-1-P and mannose-6-P . Applications: Research on lysosomal enzyme targeting and I-cell disease .

Counterion Variants

α-D-Mannose-1-phosphate Dipotassium Salt

  • Formula : C₆H₁₁K₂O₉P (MW 336.32 g/mol) .
  • CAS : 71888-67-0.
  • Key Differences :
    • Solubility : Higher in polar solvents compared to sodium salts.
    • Use Cases : Preferred in potassium-based enzymatic assays to avoid sodium interference .

α-D-Mannose-1-phosphate Ammonium Salts

  • Examples : Bis(cyclohexylammonium) salt (CAS 51306-17-3) .
  • Key Differences: Stability: Ammonium salts may offer better stability in non-aqueous systems. Applications: NMR studies or reactions sensitive to alkali metal ions .

Tabulated Comparison of Key Compounds

Compound Empirical Formula Molar Mass (g/mol) CAS No. Storage Temp Key Applications
α-D-Mannose-1-phosphate Na C₆H₁₁Na₂O₉P 304.1 99749-54-9 -20°C Glycosylation, metabolic disorders
α-D-Glucose-1-phosphate Na·4H₂O C₆H₁₁Na₂O₉P·4H₂O 376.2 150399-99-8 -20°C Glycogen metabolism, enzymatic assays
α-D-Galactose-1-phosphate K₂ C₆H₁₁K₂O₉P 336.32 71888-67-0 -20°C Galactosemia research
D-Mannose-6-phosphate Na₂ C₆H₁₁Na₂O₉P 304.10 33068-18-7 -20°C Lysosomal enzyme studies

Research and Industrial Relevance

  • M1P-Na: Critical in diagnosing PMM2-CDG (Congenital Disorder of Glycosylation) and studying hypoglycosylation .
  • Isotope-Labeled Derivatives : 2-¹³C-M1P dipotassium salt (CAS N/A) is used in tracking carbohydrate metabolism .
  • Cost Considerations : M1P-Na is high-cost (€1,998.45/50 mg), reflecting its niche applications and synthesis complexity .

Preparation Methods

Phosphorylation of Mannose Derivatives

One of the classical routes to α-D-mannose-1-phosphate sodium salt involves the chemical phosphorylation of protected mannose derivatives. This method typically uses:

  • Phosphorylating agents such as dibenzyl phosphite or phosphorus trichloride.
  • Activation techniques including N-iodosuccinimide (NIS) and silver triflate (AgOTf) to facilitate glycosylation.
  • Protecting groups to selectively mask hydroxyl groups, enabling regioselective phosphorylation at the C1 position.

A representative synthesis reported involves the preparation of a hydrogen phosphonate donor from hemiacetal mannose, followed by coupling with an acceptor molecule selectively protected at other positions to allow phosphorylation at C1. The reaction proceeds under mild conditions (0 °C to room temperature) and is followed by deprotection steps involving ammonia/methanol treatment and chromatographic purification to yield the sodium salt form with yields around 64-75% for intermediate steps and up to 90% for final deprotection.

Modifications at C6 Position for Enhanced Functionality

Advanced syntheses introduce modifications at the C6 position of mannose to create derivatives such as 6-amino, 6-chloro, or 6-thio mannose 1-phosphates. These derivatives are synthesized via:

  • Appel halogenation to introduce bromide at C6.
  • Nucleophilic substitution with azide or thioacetate.
  • Subsequent glycosylation with dibenzyl phosphate.
  • Final global deprotection and reduction steps to yield the functionalized mannose 1-phosphate sodium salts.

These methods have been optimized to achieve good yields (up to 90%) and high purity, enabling the production of sugar nucleotide analogs that serve as probes for enzymatic studies.

Chemoenzymatic Synthesis

Chemoenzymatic methods combine chemical synthesis of mannose 1-phosphate intermediates with enzymatic pyrophosphorylation to generate sugar nucleotides. This approach is particularly valuable for producing biologically active derivatives and analogs.

  • The chemically synthesized α-D-mannose-1-phosphate serves as a substrate for enzymatic coupling with nucleoside triphosphates.
  • Enzymes such as pyrophosphorylases catalyze the formation of GDP-mannose derivatives.
  • This method allows the incorporation of specific modifications (e.g., at C6) and provides access to sugar nucleotides for probing bacterial enzymes like GDP-mannose dehydrogenase.

The chemoenzymatic approach has been demonstrated to be efficient and selective, facilitating the study of bacterial virulence factors and potential therapeutic targets.

Preparation of Stock Solutions and Formulations

For practical laboratory use, α-D-mannose-1-phosphate sodium salt is often prepared as stock solutions. A typical preparation involves:

  • Dissolving the compound in solvents such as DMSO to create a master stock solution.
  • Sequential addition of co-solvents like polyethylene glycol 300 (PEG300), Tween 80, and water to achieve clear, stable in vivo formulations.
  • Careful mixing and clarification steps, often aided by vortexing, ultrasound, or mild heating, ensure homogeneity.

A detailed stock solution preparation table for related mannose phosphate sodium salts provides volumes for different molarities and weights, ensuring reproducible solution preparation for biological assays.

Comparative Data Table of Key Synthetic Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of hydrogen phosphonate donor from hemiacetal mannose Phosphorus trichloride, DCM, 0 °C to RT 64 Modified Dang’s conditions
2 Benzoylation and debenzylidenation of acceptor molecule Benzoyl chloride, DCM/Pyridine, 80 °C 83 (two steps) Selective protection at C2 and C6
3 Coupling of donor and acceptor NIS/AgOTf, DCM, RT 74 Glycosylation to form disaccharide
4 Deprotection and purification 7N NH3/MeOH, C18 chromatography 75 Final sodium salt form
5 C6 substitution with azide or thioacetate Appel halogenation, NaN3 or thioacetate, DMF, 75 °C 64-75 For functionalized derivatives
6 Global deprotection with azide reduction H2, Pd/C or Pd(OH)2/C, EtOH/THF 90 High purity sodium salt

Research Findings and Applications

  • The synthetic routes provide access to α-D-mannose-1-phosphate sodium salt and its derivatives with high regioselectivity and stereochemical control.
  • Functionalized mannose 1-phosphates serve as substrates or inhibitors in enzymatic studies, particularly targeting bacterial enzymes involved in pathogenicity.
  • The chemoenzymatic synthesis enables the production of sugar nucleotides for probing enzyme mechanisms and developing novel therapeutics against infections such as Pseudomonas aeruginosa in cystic fibrosis patients.
  • Preparation of stable aqueous formulations ensures the compound's applicability in in vivo and in vitro biological assays.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing α-D-Mannose-1-phosphate sodium salt with high purity?

  • Methodological Answer : Synthesis typically involves phosphorylation of D-mannose using phosphoric acid under controlled pH and temperature. For example, analogous methods for D-fructose-1-phosphate sodium salt involve dissolving the sugar in water, reacting with phosphoric acid, and isolating the product via crystallization . Purity can be enhanced using ion-exchange chromatography or HPLC, as described in reagent preparation guidelines for phosphate-containing compounds .

Q. How can researchers verify the structural integrity of α-D-Mannose-1-phosphate sodium salt?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) to confirm the α-anomeric configuration and phosphate linkage. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like phosphate esters. Cross-reference spectral data with published standards for phosphorylated monosaccharides .

Q. What are the critical stability considerations for storing α-D-Mannose-1-phosphate sodium salt?

  • Methodological Answer : Store desiccated at -20°C to prevent hydrolysis of the phosphate ester bond. Avoid exposure to moisture, as hygroscopicity can degrade the compound. Stability tests under varying temperatures and humidity levels are recommended, following protocols for similar biochemical reagents .

Advanced Research Questions

Q. How can enzymatic assays using α-D-Mannose-1-phosphate sodium salt be optimized to minimize interference from contaminating ions?

  • Methodological Answer : Pre-treat the compound with chelating agents (e.g., EDTA) to sequester metal ions that may inhibit enzymes like phosphomannomutase. Validate purity using inductively coupled plasma mass spectrometry (ICP-MS) and adjust buffer composition (e.g., Tris-HCl vs. phosphate buffers) to avoid ionic interference .

Q. What experimental designs address contradictions in kinetic data for α-D-Mannose-1-phosphate-dependent enzymes?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, substrate concentration) and use statistical tools like ANOVA to identify outliers. Compare results with orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometry) to resolve discrepancies. Document batch-specific variations in substrate purity, as highlighted in peptide synthesis quality control frameworks .

Q. How to analyze the role of α-D-Mannose-1-phosphate sodium salt in glycosylation pathways using isotopic labeling?

  • Methodological Answer : Synthesize 13C^{13}\text{C}- or 32P^{32}\text{P}-labeled analogs to track metabolic flux via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimize labeling efficiency by adjusting reaction times and precursor concentrations, as demonstrated in studies on phosphorylated sugar analogs .

Methodological Challenges & Data Interpretation

Q. What are the limitations of colorimetric assays for quantifying α-D-Mannose-1-phosphate sodium salt in complex biological matrices?

  • Methodological Answer : Colorimetric methods (e.g., anthrone assay) may cross-react with other reducing sugars or phosphate-containing metabolites. Mitigate interference by incorporating enzymatic specificity (e.g., coupling with phosphomannose isomerase) and validating results with HPLC-MS .

Q. How to ensure reproducibility in studies involving α-D-Mannose-1-phosphate sodium salt across different research groups?

  • Methodological Answer : Adopt standardized protocols for synthesis, purification, and characterization, such as those outlined in pharmacopeial monographs for phosphate salts . Share raw data (e.g., NMR spectra, chromatograms) and metadata (e.g., storage conditions) via open-access repositories to facilitate cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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